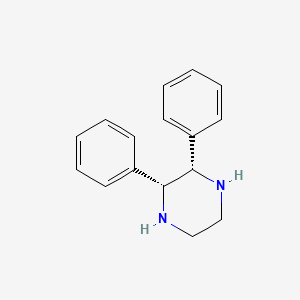

cis-2,3-Diphenylpiperazine

Description

cis-2,3-Diphenylpiperazine is a six-membered piperazine ring substituted with phenyl groups at the 2nd and 3rd positions in a cis-configuration. This structural arrangement confers unique physicochemical and pharmacological properties, distinguishing it from other piperazine derivatives. Piperazine derivatives are widely studied for their roles in modulating neurotransmitter receptors, particularly NMDA (N-methyl-D-aspartate) receptors, and acetylcholinesterase (AChE) activity . The cis-2,3-diphenyl substitution enhances steric bulk and electronic interactions, influencing receptor binding selectivity and metabolic stability. Synthetically, it is often prepared via hydrogenation of pyrazinedicarboxylic acid derivatives using catalysts like PtO₂, followed by crystallization for purification .

Properties

IUPAC Name |

(2R,3S)-2,3-diphenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCTQXWYWRZDE-IYBDPMFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512917 | |

| Record name | (2R,3S)-2,3-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81601-99-2 | |

| Record name | (2R,3S)-2,3-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.

Aza-Michael Addition: Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts.

Industrial Production Methods: Industrial production methods for cis-2,3-diphenylpiperazine typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2,3-Diphenylpiperazine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one of the phenyl groups or hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylpiperazine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Synthesis : Cis-2,3-diphenylpiperazine serves as an intermediate in synthesizing various pharmaceuticals, including potential antipsychotic and antidepressant agents. Its structural features allow for modifications that enhance therapeutic efficacy.

- Neurotransmitter Receptor Interaction : The compound has been studied for its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as an agonist or antagonist, influencing neurotransmitter activity and offering potential treatments for neurological disorders.

Biological Studies

- Dopamine Uptake Inhibition : Research indicates that this compound exhibits significant activity in inhibiting dopamine transporters. This property suggests its potential use in treating conditions like Parkinson's disease and other disorders associated with dopamine dysregulation.

- Antiviral Activity : Recent studies have identified this compound as a potential CCR5 antagonist. By blocking this co-receptor used by HIV-1 to enter host cells, it may inhibit viral entry and replication, paving the way for new antiviral therapies.

Industrial Applications

The compound is also utilized in developing new materials and as a building block in organic synthesis. Its unique chemical properties facilitate advancements in material science and chemical engineering.

Case Studies

- Dopamine Transporter Study : A study demonstrated that this compound significantly inhibits dopamine uptake in vitro. This finding supports its potential application in treating dopamine-related disorders such as schizophrenia.

- HIV Research : Clinical trials have shown that derivatives of this compound effectively block CCR5-mediated entry of HIV into T-cells. These results highlight its promise as an antiviral agent .

- Photoreceptor Protection : Research involving calcium channel blockers revealed that compounds similar to this compound could protect photoreceptors from degeneration under stress conditions. This suggests potential applications in ocular health and vision preservation therapies .

Mechanism of Action

The mechanism of action of cis-2,3-diphenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

- cis-2,3-Piperidinedicarboxylic Acid (cis-2,3-PDA): A piperidine derivative with dicarboxylic acid groups at positions 2 and 3. Unlike cis-2,3-diphenylpiperazine, cis-2,3-PDA acts as a partial NMDA agonist in rat cerebellar models at lower concentrations (10–25 nA) but non-selectively antagonizes NMDA, glutamate, and kainate receptors at higher currents (60–100 nA) .

- cis-2,6-Dimethylpiperazine : Substitution at the 2nd and 6th positions reduces steric hindrance, leading to weaker receptor interactions. It lacks significant NMDA antagonism compared to this compound .

Table 1: Structural and Functional Comparison

Aziridine vs. Piperazine Derivatives

- cis-2,3-Diphenylaziridine : A three-membered aziridine ring with phenyl groups. The smaller ring increases ring strain, leading to higher reactivity in Cope rearrangements compared to six-membered piperazines. However, it lacks significant NMDA-related activity .

Pharmacological Profiles

NMDA Receptor Modulation

Table 2: Receptor Selectivity

Structure-Activity Relationships (SAR)

Biological Activity

Cis-2,3-Diphenylpiperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its interactions with neurotransmitter systems and its implications in treating neurological disorders.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with phenyl groups at the 2 and 3 positions. This structure contributes to its pharmacological properties, particularly its ability to interact with various receptors in the central nervous system (CNS).

Neurotransmitter Receptor Interactions

This compound has been studied for its antagonistic effects on muscarinic M2 receptors, which are involved in cholinergic signaling in the brain. Research indicates that compounds with similar piperazine structures can inhibit dopamine reuptake, suggesting potential applications in treating conditions like depression and schizophrenia .

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as CCR5 antagonists. CCR5 is a co-receptor used by HIV-1 to enter host cells. By blocking this receptor, these compounds may inhibit viral entry and replication, providing a basis for developing new antiviral therapies .

Study on Dopamine Uptake Inhibition

A study investigating the dopamine uptake inhibition properties of piperazine derivatives found that this compound displayed significant activity in inhibiting dopamine transporters. This suggests its potential use as a treatment for disorders associated with dopamine dysregulation, such as Parkinson's disease .

Antiviral Efficacy Against HIV

In a clinical setting, compounds related to this compound were tested for their efficacy against HIV. The results indicated that these compounds could effectively block CCR5-mediated entry of HIV into T-cells, demonstrating their potential as antiviral agents .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-2,3-Diphenylpiperazine, and how is stereochemical purity ensured?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of pyrazinedicarboxylic acid hydrochloride in water, using PtO₂ as a catalyst. The crude product typically contains an 8:1 cis-trans mixture, as confirmed by ¹³C NMR. Purification via crystallization from ethanol-water yields stereochemically pure cis-isomer. Critical parameters include hydrogenation pressure (50 p.s.i.), temperature (24-hour reaction at 50°C), and solvent selection (water or acetic acid for analogs) to minimize trans-isomer formation .

Q. How is the structural identity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Differentiates cis and trans isomers via coupling constants and chemical shifts (e.g., distinct resonance patterns for equatorial vs. axial substituents).

- HPLC/GC-MS : Assess purity (>98% for research-grade material) and detect trace impurities.

- Melting Point Analysis : Validates crystallinity and consistency with literature values .

Advanced Research Questions

Q. How do experimental parameters influence the observed biological activity of this compound in neuronal studies?

- Methodological Answer : In rat cortical neuron assays, cis-2,3-PDA (a structural analog) exhibits current-dependent effects:

- Low Ejection Currents (<25 nA) : No detectable activity.

- High Currents (>60 nA) : Weak excitation in 4/14 cells, suggesting dose-dependent agonism at glutamate receptors.

- Key Considerations : Electrode calibration, buffer composition (e.g., Ca²⁺/Mg²⁺ levels), and cell viability controls are critical to avoid false positives from non-specific depolarization .

Q. What statistical approaches resolve contradictions in variable agonist responses across cell populations?

- Methodological Answer : Variability in neuronal excitation (e.g., 9/10 cells responding to cis-2,3-piperazinedicarboxylic acid vs. 4/14 for cis-2,3-PDA) may stem from receptor heterogeneity or assay sensitivity. Solutions include:

- Population Averaging : Normalize responses to baseline firing rates.

- Cluster Analysis : Group cells by response magnitude/kinetics to identify subtypes.

- Patch-Clamp Validation : Isolate ion currents to confirm receptor-specific modulation .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor selectivity?

- Methodological Answer :

- Docking Studies : Map ligand-receptor interactions (e.g., NMDA or dopamine D3 receptors) using crystal structures or homology models.

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with agonism/antagonism profiles.

- ADMET Prediction : Optimize logP (<3.5) and polar surface area (<60 Ų) to balance blood-brain barrier penetration and solubility .

Data Interpretation & Optimization

Q. What analytical techniques differentiate this compound from its synthetic byproducts?

- Methodological Answer :

- TLC/HPLC : Monitor reaction progress using silica-gel plates or C18 columns (mobile phase: MeOH/H₂O with 0.1% TFA).

- Mass Spectrometry : Detect byproducts (e.g., trans-isomer or incomplete hydrogenation intermediates) via exact mass (<5 ppm error).

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. Why might in vitro and in vivo pharmacokinetic data for this compound analogs diverge?

- Methodological Answer : Discrepancies often arise from:

- Metabolic Stability : Hepatic CYP450-mediated oxidation of piperazine rings (e.g., N-dealkylation).

- Protein Binding : High albumin affinity reduces free plasma concentration.

- Tissue Distribution : Lipophilicity-driven accumulation in adipose tissue vs. rapid renal clearance of polar metabolites. Validate via microsomal assays and PET imaging .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (Category 2A hazard).

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.